molecular formula C23H27NO3 B4995617 1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE

1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE

Cat. No.: B4995617
M. Wt: 365.5 g/mol
InChI Key: QMDIZEWVDJAUDA-UHFFFAOYSA-N
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Description

1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and other chemical applications.

Preparation Methods

The synthesis of 1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Benzoylation: The quinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoylated quinoline with pentanoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE involves its interaction with specific molecular targets and pathways. The benzoyl and quinoline moieties allow it to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-BENZOYL-2,6-DIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-4-YL PENTANOATE can be compared with other quinoline derivatives, such as:

    2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline core but different substituents, leading to different chemical and biological properties.

    Dimethyl-4-bromo-1-quinoline: Another quinoline derivative with distinct substituents, used in different chemical and biological applications.

The uniqueness of this compound lies in its specific combination of benzoyl and pentanoate groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

(1-benzoyl-2,6-dimethyl-3,4-dihydro-2H-quinolin-4-yl) pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-4-5-11-22(25)27-21-15-17(3)24(20-13-12-16(2)14-19(20)21)23(26)18-9-7-6-8-10-18/h6-10,12-14,17,21H,4-5,11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIZEWVDJAUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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